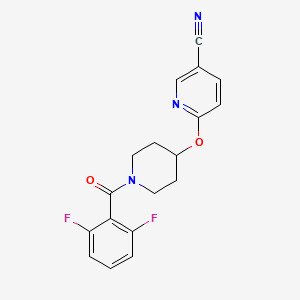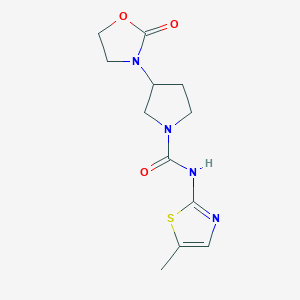
6-((1-(2,6-Difluorobenzoyl)piperidin-4-yl)oxy)nicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-((1-(2,6-Difluorobenzoyl)piperidin-4-yl)oxy)nicotinonitrile is a versatile chemical compound utilized in various scientific research applications. Its unique structure, which includes a piperidine ring and a nicotinonitrile moiety, makes it an interesting subject for study in fields such as organic synthesis, drug development, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
6-((1-(2,6-Difluorobenzoyl)piperidin-4-yl)oxy)nicotinonitrile undergoes various types of chemical reactions, including:
Oxidation: Using oxidizing agents like TEMPO (2,2,6,6-Tetramethylpiperidin-1-oxyl) to convert primary alcohols to aldehydes.
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) to reduce carbonyl groups.
Substitution: Halogenation reactions using reagents like N-bromosuccinimide (NBS) to introduce bromine atoms.
Common Reagents and Conditions
Common reagents used in these reactions include TEMPO for oxidation, LiAlH4 for reduction, and NBS for halogenation. Reaction conditions often involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and specific solvents to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of primary alcohols yields aldehydes, while reduction of carbonyl groups results in alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds .
科学研究应用
6-((1-(2,6-Difluorobenzoyl)piperidin-4-yl)oxy)nicotinonitrile is utilized in several scientific research applications, including:
Chemistry: As a building block in organic synthesis for the development of new compounds and materials.
Biology: In the study of biological pathways and interactions, particularly those involving piperidine derivatives.
Medicine: As a potential lead compound in drug discovery, especially for developing treatments targeting neurological disorders.
Industry: In the production of advanced materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 6-((1-(2,6-Difluorobenzoyl)piperidin-4-yl)oxy)nicotinonitrile involves its interaction with molecular targets such as enzymes and receptors. The piperidine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. Additionally, the nicotinonitrile group can participate in various biochemical pathways, influencing cellular processes .
相似化合物的比较
Similar Compounds
Piperine: A naturally occurring piperidine derivative with antioxidant and anti-inflammatory properties.
Evodiamine: Another piperidine-based compound with anticancer and antimicrobial activities.
Matrine: Known for its antiproliferative effects on cancer cells.
Uniqueness
6-((1-(2,6-Difluorobenzoyl)piperidin-4-yl)oxy)nicotinonitrile stands out due to its unique combination of a piperidine ring and a nicotinonitrile moiety. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
IUPAC Name |
6-[1-(2,6-difluorobenzoyl)piperidin-4-yl]oxypyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N3O2/c19-14-2-1-3-15(20)17(14)18(24)23-8-6-13(7-9-23)25-16-5-4-12(10-21)11-22-16/h1-5,11,13H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMJAFHCOMLJDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C#N)C(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2631594.png)

methanone](/img/structure/B2631600.png)
![[(Z)-[1-[(4-chlorophenyl)methyl]-5-methyl-2-oxoindol-3-ylidene]amino] 3-chloropropanoate](/img/structure/B2631602.png)
![N-[4-Methoxy-3-(2-oxopyrrolidin-1-YL)phenyl]quinoline-8-sulfonamide](/img/structure/B2631604.png)
![N-(2,5-dimethoxyphenyl)-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide](/img/structure/B2631605.png)



![{[(4-Bromophenyl)methyl]carbamoyl}methyl 4-chloro-2-methoxybenzoate](/img/structure/B2631612.png)
![2-(4-fluorophenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one](/img/structure/B2631614.png)
![2-Chloro-N-[(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-4-yl)methyl]acetamide](/img/structure/B2631615.png)
![5-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2631616.png)
